molecular formula C26H21N5O6 B14948187 ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B14948187
M. Wt: 499.5 g/mol
InChI Key: KNSKEHCCDRPHIP-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For instance, phenylhydrazine can react with ethyl acetoacetate under acidic conditions to form 1-phenyl-1H-pyrazol-4-ol.

    Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of an aromatic compound. For example, nitration of benzene with a mixture of concentrated sulfuric acid and nitric acid yields nitrobenzene.

    Coupling Reactions: The nitrophenyl group and the pyrazole ring can be coupled using carbodiimide-mediated coupling reactions. This involves the activation of the carboxyl group of the nitrophenyl compound with a carbodiimide reagent, followed by reaction with the amino group of the pyrazole derivative.

    Esterification: The final step involves esterification to form the benzoate ester. This can be achieved by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) for Friedel-Crafts reactions or sulfuric acid (H₂SO₄) for nitration.

Major Products

    Oxidation: Nitro derivatives or nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for anti-inflammatory, anticancer, and antimicrobial agents.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and compounds.

    Materials Science: The compound’s unique structure may be useful in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and pyrazole groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(5-{[(4-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate
  • Ethyl 2-{[(5-{[(3-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate
  • Ethyl 2-{[(5-{[(3-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate

Uniqueness

Ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This can influence its reactivity, binding interactions, and overall biological activity, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C26H21N5O6

Molecular Weight

499.5 g/mol

IUPAC Name

ethyl 2-[[5-[(3-nitrobenzoyl)amino]-1-phenylpyrazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C26H21N5O6/c1-2-37-26(34)20-13-6-7-14-22(20)28-25(33)21-16-27-30(18-10-4-3-5-11-18)23(21)29-24(32)17-9-8-12-19(15-17)31(35)36/h3-16H,2H2,1H3,(H,28,33)(H,29,32)

InChI Key

KNSKEHCCDRPHIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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